molecular formula C25H22FNO3 B11273672 5-(2-fluorophenyl)-3-hydroxy-1-(3-methoxybenzyl)-4-(4-methylphenyl)-1,5-dihydro-2H-pyrrol-2-one

5-(2-fluorophenyl)-3-hydroxy-1-(3-methoxybenzyl)-4-(4-methylphenyl)-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B11273672
M. Wt: 403.4 g/mol
InChI Key: POMDGHUDCRBBDP-UHFFFAOYSA-N
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Description

5-(2-Fluorophenyl)-3-hydroxy-1-[(3-methoxyphenyl)methyl]-4-(4-methylphenyl)-2,5-dihydro-1H-pyrrol-2-one is a complex organic compound characterized by its unique structure, which includes fluorine, hydroxyl, methoxy, and methyl groups attached to a pyrrolidinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-fluorophenyl)-3-hydroxy-1-[(3-methoxyphenyl)methyl]-4-(4-methylphenyl)-2,5-dihydro-1H-pyrrol-2-one typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Pyrrolidinone Core: This can be achieved through a cyclization reaction involving appropriate precursors.

    Introduction of Substituents: The fluorophenyl, methoxyphenyl, and methylphenyl groups can be introduced through various substitution reactions, often using reagents like fluorobenzene, methoxybenzyl chloride, and methylbenzene under specific conditions.

    Hydroxylation: The hydroxyl group can be introduced via oxidation reactions using reagents such as hydrogen peroxide or other oxidizing agents.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve:

    Catalysts: Use of catalysts to enhance reaction rates and selectivity.

    Reaction Conditions: Optimization of temperature, pressure, and solvent conditions to maximize efficiency.

    Purification: Techniques such as crystallization, distillation, or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group can undergo oxidation to form a carbonyl group.

    Reduction: The carbonyl group in the pyrrolidinone core can be reduced to form an alcohol.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkyl halides, and other electrophiles or nucleophiles.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Introduction of various functional groups onto the aromatic rings.

Scientific Research Applications

Chemistry

    Synthesis of Derivatives:

Biology

    Biological Activity: Potential use in studying biological pathways and interactions due to its unique structure.

Medicine

    Drug Development: Exploration of its potential as a therapeutic agent due to its structural similarity to known bioactive compounds.

Industry

    Materials Science: Potential use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 5-(2-fluorophenyl)-3-hydroxy-1-[(3-methoxyphenyl)methyl]-4-(4-methylphenyl)-2,5-dihydro-1H-pyrrol-2-one would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition or activation of specific biochemical processes.

Comparison with Similar Compounds

Similar Compounds

  • 5-(2-Chlorophenyl)-3-hydroxy-1-[(3-methoxyphenyl)methyl]-4-(4-methylphenyl)-2,5-dihydro-1H-pyrrol-2-one
  • 5-(2-Bromophenyl)-3-hydroxy-1-[(3-methoxyphenyl)methyl]-4-(4-methylphenyl)-2,5-dihydro-1H-pyrrol-2-one

Uniqueness

The presence of the fluorine atom in 5-(2-fluorophenyl)-3-hydroxy-1-[(3-methoxyphenyl)methyl]-4-(4-methylphenyl)-2,5-dihydro-1H-pyrrol-2-one imparts unique properties such as increased metabolic stability and potential for specific interactions with biological targets, distinguishing it from its chlorinated or brominated analogs.

Properties

Molecular Formula

C25H22FNO3

Molecular Weight

403.4 g/mol

IUPAC Name

2-(2-fluorophenyl)-4-hydroxy-1-[(3-methoxyphenyl)methyl]-3-(4-methylphenyl)-2H-pyrrol-5-one

InChI

InChI=1S/C25H22FNO3/c1-16-10-12-18(13-11-16)22-23(20-8-3-4-9-21(20)26)27(25(29)24(22)28)15-17-6-5-7-19(14-17)30-2/h3-14,23,28H,15H2,1-2H3

InChI Key

POMDGHUDCRBBDP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=C(C(=O)N(C2C3=CC=CC=C3F)CC4=CC(=CC=C4)OC)O

Origin of Product

United States

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